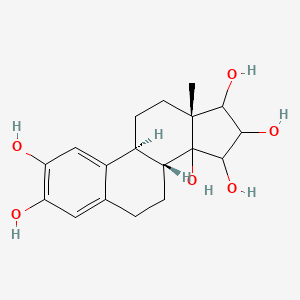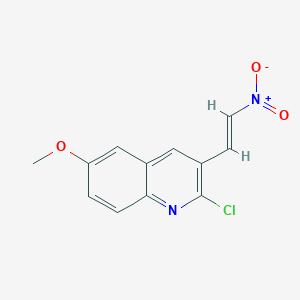![molecular formula C9H17NO3 B1170112 tert-Butyl-N-[(1S,2S)-2-(Hydroxymethyl)cyclopropyl]carbamate CAS No. 177472-60-5](/img/structure/B1170112.png)
tert-Butyl-N-[(1S,2S)-2-(Hydroxymethyl)cyclopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds often involves key steps such as iodolactamization, which yields highly functionalized intermediates essential for the development of potent CCR2 antagonists. For instance, an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate demonstrates the critical nature of such processes in organic chemistry (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to be a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis provides insights into the relative substitution of the cyclopentane ring, crucial for understanding the compound's reactivity and synthesis pathway (Ober et al., 2004).
Chemical Reactions and Properties
Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and its analogues undergo various chemical reactions, demonstrating their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility in synthetic applications (Guinchard et al., 2005).
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der Arzneimittelsynthese
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan, einem neuen intravenösen Cephalosporin-Antibiotikum der fünften Generation {svg_1}. Es wird durch Aminierung, Reduktion, Veresterung, Tritylschutz und Kondensationsstufen ausgehend von 1-Methyl-1H-pyrazol-5-amin hergestellt {svg_2}.
Antibakterielle Anwendungen
Das synthetisierte Ceftolozan weist eine gute Verträglichkeit, ein breites antibakterielles Spektrum, eine starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien sowie eine starke antibakterielle Aktivität gegen Pseudomonas aeruginosa und multiresistente Pseudomonas aeruginosa in In-vivo- und In-vitro-Tests auf {svg_3}.
Synthese anderer organischer Verbindungen
Die tert-Butoxycarbonylgruppe dieser Verbindung kann in eine Vielzahl organischer Verbindungen eingeführt werden, was in der synthetischen organischen Chemie breite Anwendung findet {svg_4}.
Fließmikroreaktorsysteme
Die Verbindung kann mit Hilfe von Fließmikroreaktorsystemen synthetisiert werden. Der resultierende Fließprozess ist effizienter und vielseitiger als die Batch-Methode {svg_5}.
Safety and Hazards
The safety information for “tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” indicates that it has the hazard statements H315, H318, and H335 . This means it may cause skin irritation, eye damage, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P403+P233, and P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact, eye contact, or if inhaled .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)
